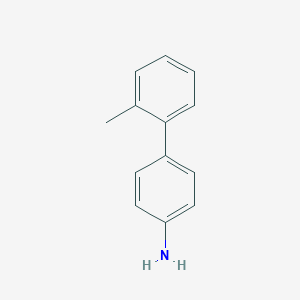

4-Amino-2'-methylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYQOTZDHUGJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1036830 | |

| Record name | 4-Amino-2'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-41-7 | |

| Record name | 2′-Methyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2'-methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2'-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1036830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2'-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QEH511E0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2'-methylbiphenyl: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2'-methylbiphenyl (CAS No. 1204-41-7), a key molecular scaffold in medicinal chemistry and organic synthesis. We delve into its fundamental chemical and physical properties, molecular structure, and conformational analysis. A detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, accompanied by a logical workflow diagram. Furthermore, this guide offers an in-depth analysis of its expected spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with the necessary data for structural confirmation. The guide also explores the compound's significance as a building block in the development of pharmaceuticals, particularly antihypertensive agents. Finally, critical safety and handling protocols are outlined to ensure its responsible use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this important biphenyl derivative.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl compounds and their derivatives are foundational pillars in the landscape of modern drug discovery and materials science.[1] Their unique structural motif, characterized by two interconnected phenyl rings, imparts a degree of conformational flexibility and a large surface area for molecular interactions, making them privileged scaffolds in medicinal chemistry. Molecules bearing the biphenyl core have demonstrated a vast spectrum of biological activities, including immunosuppressive, antioxidant, antibacterial, and anti-diabetic properties.[1]

This compound, in particular, serves as a crucial intermediate in the synthesis of complex organic molecules.[2] Its structure combines the biphenyl core with an amino group, which is a key functional handle for further chemical modifications, and a methyl group that introduces steric and electronic perturbations influencing the molecule's overall conformation and binding properties. Its most notable application lies in the synthesis of sartan-class antihypertensive drugs, highlighting its industrial and pharmaceutical relevance.[3][4] This guide aims to consolidate the technical knowledge surrounding this compound, providing a single, authoritative resource for the scientific community.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its successful application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-methylphenyl)aniline | [5][6] |

| Synonyms | 2'-Methyl-4-biphenylamine, 2'-Methyl-[1,1'-biphenyl]-4-amine | [5][6] |

| CAS Number | 1204-41-7 | [2][5] |

| Molecular Formula | C₁₃H₁₃N | [6][7] |

| Molecular Weight | 183.25 g/mol | [6][7] |

| Exact Mass | 183.1048 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | [7] |

| Melting Point | Not reported; estimated based on related compounds: 4-Aminobiphenyl (52-54 °C), 2-Methylbiphenyl (49-50 °C) | [7][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform | [3] |

| SMILES | Cc1ccccc1-c2ccc(cc2)N | [7] |

| InChIKey | QBYQOTZDHUGJAZ-UHFFFAOYSA-N | [7] |

Molecular Structure and Solid-State Conformation

The structure of this compound is achiral and consists of a biphenyl system where one phenyl ring is substituted with an amino group at the 4-position, and the other with a methyl group at the 2'-position.[7]

2D and 3D Representations

The 2D structure clearly illustrates the connectivity of the atoms, while the 3D conformer provides insight into its spatial arrangement.

Deduced Crystallographic Properties and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state characteristics can be inferred from the well-documented structure of biphenyl. Biphenyl crystallizes in a monoclinic space group, with the molecule adopting a planar conformation due to intermolecular forces within the crystal lattice.[9]

The introduction of the 2'-methyl group introduces a steric hindrance that likely forces a dihedral angle between the two phenyl rings, causing the molecule to be non-planar in the solid state. This twisting is a common feature in ortho-substituted biphenyls. The crystal packing will be governed by a combination of non-covalent interactions:

-

Hydrogen Bonding: The primary amine (-NH₂) group is a hydrogen bond donor and can form intermolecular N-H···N or N-H···π interactions, which will be a dominant force in the crystal packing.

-

π-π Stacking: The aromatic rings will likely engage in offset π-π stacking interactions, contributing significantly to the lattice energy.[9]

-

C-H···π Interactions: Hydrogen atoms from the methyl group and the phenyl rings can interact with the π-electron clouds of adjacent molecules.[9]

Synthesis and Purification: A Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[10][11] It is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[10] The synthesis of this compound can be efficiently achieved by coupling a suitable aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Reaction Scheme

A plausible and efficient synthetic route involves the coupling of 4-bromoaniline with 2-tolylboronic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[10][12][13] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 mmol, 1.0 eq), 2-tolylboronic acid (1.2 mmol, 1.2 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 mmol, 3.0 eq).

-

Solvent Addition: Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 10 mL total volume) or acetone and water.[12][13]

-

Catalyst Addition: The flask is purged with an inert gas (e.g., Argon or Nitrogen). Then, add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine or a more specialized ligand if needed).

-

Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Spectroscopic Profile (Expected)

While a complete set of publicly available spectra for this specific compound is elusive, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[2][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

-

Aromatic Protons (δ 6.5-7.5 ppm): A complex series of multiplets will appear in this region, corresponding to the 8 protons on the two phenyl rings. The protons on the amino-substituted ring will be more upfield due to the electron-donating effect of the -NH₂ group, while the protons on the methyl-substituted ring will show characteristic splitting patterns.

-

Amine Protons (δ ~3.5-4.5 ppm): A broad singlet corresponding to the two protons of the -NH₂ group. The chemical shift can vary depending on the solvent and concentration.

-

Methyl Protons (δ ~2.2-2.4 ppm): A sharp singlet integrating to three protons, corresponding to the -CH₃ group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 13 distinct signals (assuming no accidental equivalence).

-

Aromatic Carbons (δ 115-150 ppm): The 12 carbons of the biphenyl system will resonate in this region. The carbon attached to the amino group (C4) will be shifted downfield (~145-148 ppm), while the carbons ortho and para to the amino group will be shifted upfield. The quaternary carbons linking the two rings and the one bearing the methyl group will also be identifiable.

-

Methyl Carbon (δ ~20-22 ppm): A single peak in the aliphatic region corresponding to the -CH₃ carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct, sharp to medium bands characteristic of a primary amine.

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): One or more sharp peaks.

-

Aromatic C=C Stretching (1450-1600 cm⁻¹): Several sharp, medium to strong bands.

-

C-N Stretching (1250-1350 cm⁻¹): A medium to strong band.

-

Out-of-plane C-H Bending (690-900 cm⁻¹): Strong bands that can be indicative of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): A strong peak at m/z = 183, corresponding to the molecular weight of the compound. As the molecule contains one nitrogen atom, this follows the nitrogen rule (odd molecular weight).

-

Fragmentation: Common fragmentation patterns would involve the loss of a hydrogen atom (M-1) or a methyl radical (M-15) to form a stable benzylic-type cation. Cleavage of the bond between the two phenyl rings could also occur, leading to fragments corresponding to the individual substituted phenyl ions.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile intermediate in organic synthesis. The amino group provides a reactive site for a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for the construction of more complex molecular architectures.

-

Pharmaceutical Intermediates: As mentioned, it is a key precursor in the synthesis of angiotensin II receptor blockers (sartans), a class of drugs used to treat high blood pressure.[3][4]

-

Scaffold for Drug Discovery: The aminobiphenyl scaffold is present in molecules investigated for various therapeutic areas. For example, derivatives have been explored as:

-

Materials Science: Biphenyl derivatives are also used in the development of liquid crystals and organic light-emitting diodes (OLEDs).[1]

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions, especially considering the known carcinogenicity of its parent compound, 4-aminobiphenyl.

-

Hazard Identification: While specific toxicity data for the 2'-methyl derivative is limited, 4-aminobiphenyl is classified as a human carcinogen (Group 1) by IARC.[17] It is known to cause bladder cancer through the formation of DNA adducts after metabolic activation. Therefore, this compound should be handled as a potential carcinogen. It may also be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Use engineering controls to minimize exposure. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 4. chembk.com [chembk.com]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. This compound | C13H13N | CID 136799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. This compound | C13H13N | CID 136799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Introduction: Situating 4-Amino-2'-methylbiphenyl in Modern Chemistry

An In-Depth Technical Guide to 4-Amino-2'-methylbiphenyl

This compound, identified by CAS number 1204-41-7, is a substituted aromatic amine that belongs to the biphenyl class of compounds.[1][2] Its structure, featuring two connected phenyl rings with amino and methyl functional groups, makes it a molecule of significant interest for researchers in organic synthesis, medicinal chemistry, and materials science. The biphenyl scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals, while the amino group provides a reactive handle for a wide array of chemical transformations.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explain the causality behind its properties and applications. It is designed for professionals who require a practical and theoretical understanding of this compound, from synthesis and analysis to its potential biological implications and safe handling.

Part 1: Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its physical and chemical properties. These data govern its behavior in different environments and are critical for designing experiments, from synthesis and purification to formulation and analysis.

Chemical Identity and Properties

The key identifiers and physical properties of this compound are summarized below. These values are essential for laboratory work, including calculating molar equivalents and predicting solubility.

| Property | Value | Reference |

| CAS Number | 1204-41-7 | [1] |

| Molecular Formula | C₁₃H₁₃N | [3][4] |

| Molecular Weight | 183.25 g/mol | [1][3] |

| IUPAC Name | 4-(2-methylphenyl)aniline | [1] |

| Synonyms | 2'-Methyl-[1,1'-biphenyl]-4-amine, 2'-Methyl-4-biphenylamine | [2] |

| Appearance | Typically a solid at room temperature | [2] |

| Solubility | Expected to have moderate solubility in organic solvents and low solubility in water. | [2][5] |

Spectroscopic Characterization

| Technique | Predicted Key Data Points & Rationale |

| ¹H NMR | ~2.2-2.4 ppm (s, 3H): Singlet for the methyl (-CH₃) protons. ~3.6-4.0 ppm (br s, 2H): Broad singlet for the amine (-NH₂) protons; chemical shift can vary with solvent and concentration. ~6.7-7.6 ppm (m, 8H): A complex multiplet region for the 8 aromatic protons. The protons ortho to the -NH₂ group will be shifted upfield (~6.7-6.9 ppm) due to its electron-donating nature. The protons on the methyl-substituted ring will show characteristic splitting patterns. |

| ¹³C NMR | ~20 ppm: Signal for the methyl carbon (-CH₃). ~115-150 ppm: A series of signals for the 12 aromatic carbons. The carbon attached to the -NH₂ group will be shifted upfield (~115-120 ppm), while the ipso-carbon of the other ring will be downfield (~145-150 ppm). |

| IR Spectroscopy | 3300-3500 cm⁻¹: Two characteristic sharp peaks for the N-H stretching of a primary amine. ~3030 cm⁻¹: C-H stretching for the aromatic rings. ~2920 cm⁻¹: C-H stretching for the methyl group. ~1600 cm⁻¹ & ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings. ~820 cm⁻¹: C-H out-of-plane bending, indicative of para-substitution on the amine-bearing ring. |

| Mass Spectrometry (EI) | m/z 183: Molecular ion peak [M]⁺, which should be prominent. m/z 168: [M-CH₃]⁺, loss of the methyl group, a characteristic fragmentation. Further fragmentation would involve cleavage of the biphenyl bond. |

Part 2: Synthesis and Analytical Methodologies

The practical utility of a chemical compound is contingent on its accessible synthesis and reliable methods for its analysis. This section details a representative synthetic approach and outlines a robust analytical workflow.

Retrosynthetic Analysis and Synthesis Protocol

The most logical and industrially scalable approach to synthesizing substituted biphenyls like this compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers high yields and functional group tolerance.

Caption: Generalized workflow for the synthesis of this compound via Suzuki coupling.

Causality: This protocol utilizes a palladium catalyst which cycles through Pd(0) and Pd(II) oxidation states to facilitate the coupling of an aryl halide and an organoboron compound. The base is crucial for the transmetalation step, activating the boronic acid. An inert atmosphere is required to prevent the degradation of the catalyst.

-

Reactor Setup : To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-methylphenylboronic acid (1.1 equivalents) and 4-bromoaniline (1.0 equivalent).

-

Reagent Addition : Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).

-

Solvent and Base : Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 equivalents) followed by toluene as the primary solvent to create a biphasic system.

-

Reaction Execution : Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Workflow for Quality Control

Ensuring the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectrometric techniques is employed.

| Technique | Purpose & Justification |

| TLC | In-process monitoring. Provides a rapid, qualitative assessment of reaction completion by comparing the spot of the reaction mixture to the starting materials. |

| GC-MS | Purity assessment and identification. Gas chromatography separates volatile impurities, and the mass spectrometer provides fragmentation data to confirm the identity of the main product peak.[7] |

| HPLC | Quantitative purity analysis. High-Performance Liquid Chromatography with a UV detector is the gold standard for determining purity (e.g., >98%) for research and drug development applications. |

| NMR/IR | Structural confirmation. Confirms that the synthesized molecule has the correct chemical structure, as detailed in the spectroscopic profile section. |

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation : Use a GC system equipped with a standard non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

-

GC Method :

-

Injector Temperature : 250 °C

-

Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Method :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Range : 40-400 m/z.

-

-

Data Analysis : Analyze the resulting chromatogram to determine the retention time and purity. Examine the mass spectrum of the primary peak and compare it to the expected fragmentation pattern to confirm the identity of this compound.

Part 3: Applications and Biological Relevance

The utility of this compound stems from its role as a versatile building block and its relationship to the biologically active 4-aminobiphenyl (4-ABP) class of compounds.

Role in Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[2]

-

Pharmaceuticals : The biphenyl scaffold is a key component in drugs like angiotensin II receptor blockers. The amino group on this compound can be readily functionalized to build diverse molecular libraries for drug screening.[8]

-

Dyes and Polymers : Aromatic amines are foundational precursors for azo dyes and high-performance polymers.[2]

-

Materials Science : It can be used in the synthesis of materials for applications in organic electronics.[2]

Toxicological and Metabolic Considerations

While toxicological data for this compound itself is limited, the profile of its parent compound, 4-aminobiphenyl (4-ABP), is well-documented and provides a critical framework for understanding its potential biological fate. 4-ABP is a known human bladder carcinogen found in cigarette smoke and formerly in industrial processes.[5][9] Its carcinogenicity is a direct result of its metabolic activation.

The primary metabolic activation of aromatic amines occurs in the liver. The process involves a series of enzymatic reactions that convert the relatively inert amine into a highly reactive electrophile capable of binding to DNA and initiating cancer.[10][11][12]

Caption: Probable metabolic activation pathway of this compound, based on the known metabolism of 4-aminobiphenyl.[10][11][12]

-

Expertise & Causality : The key initiating step is N-oxidation by cytochrome P450 enzymes (primarily CYP1A2).[11] This is followed by phase II enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs) which create a good leaving group. The spontaneous loss of this group generates a highly electrophilic arylnitrenium ion. This ion is the ultimate carcinogen that attacks nucleophilic sites on DNA, forming adducts that can lead to mutations if not repaired. The 2'-methyl group on the target compound may influence the rate of these metabolic steps due to steric or electronic effects, a key consideration for drug development professionals.

Part 4: Safety and Handling

Given its classification as an aromatic amine and its structural similarity to a known carcinogen, strict adherence to safety protocols is mandatory when handling this compound. The following guidelines are based on general safety data for related compounds.[13]

| Precaution Category | Guideline | Rationale |

| Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of dust or vapors. |

| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles. | To prevent skin and eye contact. Aromatic amines can potentially be absorbed through the skin. |

| Handling | Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use. | To prevent accidental ingestion and cross-contamination. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents. | To maintain chemical stability and prevent hazardous reactions. |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To protect the environment and ensure compliance. |

Conclusion

This compound (CAS 1204-41-7) is more than a catalog chemical; it is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its utility is, however, intrinsically linked to a thorough understanding of its chemical properties, metabolic fate, and handling requirements. By grounding our work in robust synthetic and analytical protocols and maintaining a keen awareness of the toxicological precedents set by its parent compound, 4-aminobiphenyl, we can harness the potential of this molecule responsibly and effectively. This guide serves as a technical resource to empower researchers to make informed, safe, and scientifically sound decisions in their work with this compound.

References

- Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver. PubMed.

- 4-AMINOBIPHENYL - Chemical Agents and Related Occupations. NCBI Bookshelf.

- This compound | C13H13N | CID 136799. PubChem.

- CAS 1204-41-7: 2′-Methyl[1,1′-biphenyl]-4-amine. Cymit Química S.L..

- This compound. Aromalake Chemical Co., Ltd..

- This compound. ChemBK.

- Relative Contributions of CYP1A2 and CYP2E1 to the Bioactivation and Clearance of 4-Aminobiphenyl in Adult Mice. PubMed.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Metabolism of 4-aminobiphenyl | Download Scientific Diagram. ResearchGate.

- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 4-Aminobiphenyl - 15th Report on Carcinogens. NCBI Bookshelf.

- Mass Spectrometry Analysis of 4-Methylbiphenyl: A Technical Guide. Benchchem.

- Method for preparing 4-methyl-biphenyl derivatives - Google Patents. Google Patents.

Sources

- 1. This compound | C13H13N | CID 136799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1204-41-7: 2′-Methyl[1,1′-biphenyl]-4-amine [cymitquimica.com]

- 3. This compound [aromalake.com]

- 4. chembk.com [chembk.com]

- 5. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 9. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relative Contributions of CYP1A2 and CYP2E1 to the Bioactivation and Clearance of 4-Aminobiphenyl in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Amino-2'-methylbiphenyl

Introduction

4-Amino-2'-methylbiphenyl is a significant chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and other complex organic molecules. Its structural motif, a substituted biphenyl amine, is a recurring feature in a variety of biologically active compounds. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present comparative data to inform strategic synthetic planning.

Strategic Approaches to the Biphenyl Core and Amine Installation

The synthesis of this compound can be broadly categorized into three strategic approaches, each with its own set of advantages and challenges:

-

Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most versatile and widely employed strategy. It involves the construction of the biphenyl C-C bond via a Suzuki-Miyaura coupling, followed by the introduction of the amino group, or the direct formation of the C-N bond via a Buchwald-Hartwig amination.

-

Classical Aromatic Substitution: This approach relies on the nitration of a pre-formed 2-methylbiphenyl core, followed by the chemical reduction of the nitro group to the desired amine.

-

Alternative Routes: While less common, other methods may be employed depending on the availability of starting materials and desired scale.

This guide will focus on the two most prominent and industrially relevant strategies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, with a discussion of the nitration/reduction pathway.

Pathway 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds with high efficiency and functional group tolerance.[1][2][3] The general mechanism involves a catalytic cycle with a palladium(0) species, encompassing oxidative addition, transmetalation, and reductive elimination steps.[1][2][3]

A logical retrosynthetic analysis for this compound using this approach involves the disconnection of the biphenyl bond, suggesting two primary coupling strategies:

-

Strategy A: Coupling of a 4-amino-substituted aryl boronic acid derivative with a 2-halotoluene.

-

Strategy B: Coupling of a 2-methylphenylboronic acid with a 4-haloaniline derivative.

A common precursor for subsequent amination is 4-bromo-2'-methylbiphenyl. Its synthesis via a Negishi-type coupling has been reported with high yield.[4]

Experimental Protocol: Synthesis of 4-Bromo-2'-methyl-1,1'-biphenyl[4]

This protocol describes the synthesis of a key intermediate for subsequent amination reactions.

Materials:

-

(2-methylphenyl)magnesium bromide (2.0M in diethyl ether)

-

Zinc chloride (thrice-fused)

-

1-Bromo-4-iodobenzene

-

Tetrakis(triphenylphosphine)palladium(0)

-

Tetrahydrofuran (THF)

-

Hexanes

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

10% Sodium thiosulfate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

A stirred solution of 21.0 mL of (2-methylphenyl)magnesium bromide (42.0 mmol) is evaporated in situ at room temperature.

-

The resulting residue is redissolved in 50 mL of THF and cooled to -20°C under an argon atmosphere.

-

To this solution, a solution of 6.84 g (50.0 mmol) of zinc chloride in THF is added. The resulting slurry is warmed to room temperature and stirred for 1 hour.

-

After cooling to -78°C, a solution of 11.32 g (40.0 mmol) of 1-bromo-4-iodobenzene and 500 mg (0.4 mmol) of tetrakis(triphenylphosphine)palladium in 50 mL of THF is added over 30 minutes.

-

After an additional 20 minutes, the cooling bath is removed, and the reaction is stirred at room temperature for 2 hours.

-

The reaction is quenched with 100 mL of 1M hydrochloric acid.

-

The mixture is extracted twice with hexanes. The combined organic extracts are washed with saturated sodium bicarbonate solution and 10% sodium thiosulfate solution.

-

The organic layer is dried over anhydrous magnesium sulfate and evaporated.

-

The crude product is purified by distillation (bp 93°-95°C at 0.5 Torr) to yield the title compound as a colorless oil.

| Reactant | Molar Equivalent | Notes |

| (2-methylphenyl)magnesium bromide | 1.05 | |

| Zinc chloride | 1.25 | |

| 1-Bromo-4-iodobenzene | 1.0 | Limiting reagent |

| Tetrakis(triphenylphosphine)palladium(0) | 0.01 | Catalyst |

| Product | Yield | Reference |

| 4-Bromo-2'-methyl-1,1'-biphenyl | 82% | [4] |

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pathway 2: The Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction has revolutionized the synthesis of aryl amines, offering a direct and efficient alternative to traditional methods.[5] The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aryl amine product.[5][6]

For the synthesis of this compound, this strategy would involve the direct amination of 4-bromo-2'-methylbiphenyl, a product of the previously described Suzuki-Miyaura or Negishi coupling.

Conceptual Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-2'-methylbiphenyl

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies. Optimization of the ligand, base, and solvent may be necessary for this specific substrate.

Materials:

-

4-Bromo-2'-methylbiphenyl

-

Ammonia source (e.g., benzophenone imine as an ammonia equivalent, or aqueous ammonia)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2'-methylbiphenyl (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

-

Add the base (typically 1.2-2.0 equiv).

-

Add the anhydrous solvent.

-

Add the amine source (e.g., 1.2-1.5 equiv). If using a gaseous amine like ammonia, it can be bubbled through the solution or a surrogate can be used.

-

The reaction mixture is heated with stirring for a specified time (typically 2-24 hours) at a temperature ranging from 80-120°C.

-

Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

| Component | Typical Range | Notes |

| Palladium Precatalyst | 1-5 mol% | Pd(OAc)₂ or Pd₂(dba)₃ are common choices. |

| Ligand | 1-10 mol% | Bulky, electron-rich phosphine ligands are often optimal. |

| Base | 1.2-2.0 equiv | The choice of base can significantly impact the reaction outcome. |

| Amine Source | 1.2-1.5 equiv | Ammonia surrogates are often used for primary amine synthesis. |

| Product | Expected Yield | Reference |

| This compound | Good to Excellent | Dependent on optimized conditions.[5][6] |

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Pathway 3: Nitration and Reduction of 2-Methylbiphenyl

A more traditional approach to this compound involves the electrophilic nitration of 2-methylbiphenyl, followed by the reduction of the resulting nitro-intermediate.

Step 1: Electrophilic Nitration of 2-Methylbiphenyl

The nitration of 2-methylbiphenyl is an electrophilic aromatic substitution reaction. The regiochemical outcome is influenced by the electronic and steric effects of the methyl group and the phenyl substituent. Preliminary findings on the nitration of 2-methylbiphenyl suggest that nitration favors the methylated phenyl ring.[7][8][9] However, obtaining high selectivity for the 4-nitro isomer can be challenging due to the formation of other isomers. The reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile.[10][11]

Challenges:

-

Regioselectivity: The formation of multiple isomers (ortho, meta, and para to the methyl group, as well as nitration on the other ring) can lead to difficult purification and lower yields of the desired 4-nitro-2'-methylbiphenyl.

-

Reaction Conditions: The reaction conditions need to be carefully controlled to avoid over-nitration and other side reactions.

Step 2: Reduction of 4-Nitro-2'-methylbiphenyl

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. A variety of reducing agents can be employed, including:

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas.

-

Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

-

Other Reducing Agents: Including sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).

The choice of reducing agent will depend on the scale of the reaction, functional group tolerance, and desired workup procedure.

Diagram: Nitration and Reduction Pathway

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. "Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphe" by Victor A. Hanson, Tristan Wine et al. [digitalcommons.spu.edu]

- 8. "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine [digitalcommons.spu.edu]

- 9. digitalcommons.spu.edu [digitalcommons.spu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

Spectroscopic data for 4-Amino-2'-methylbiphenyl (NMR, IR, MS)

An In-Depth Guide to the Spectroscopic Characterization of 4-Amino-2'-methylbiphenyl

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (C₁₃H₁₃N), a substituted biphenyl of interest in chemical synthesis and materials science.[1][2] As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with expert interpretation of the expected data. The guide emphasizes an integrated approach, demonstrating how these techniques collectively provide unambiguous structural verification and purity assessment.

Molecular Structure and Analytical Strategy

This compound is an aromatic amine featuring two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with an amino group at the 4-position, and the other with a methyl group at the 2'-position. The ortho-methyl group introduces steric hindrance, causing a twisted conformation between the two aromatic rings. Accurate structural confirmation is paramount for any research or development application.

A multi-technique spectroscopic approach is the industry standard for the structural elucidation of small organic molecules.[3]

-

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework.

-

IR Spectroscopy identifies key functional groups present in the molecule.

-

Mass Spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.

Caption: A typical workflow for small molecule structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule.

Field-Proven Protocol for NMR Analysis

This protocol is designed for standard high-field NMR spectrometers (e.g., 400 MHz). [4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial. [4] * Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. * Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. 2. Instrument Setup & Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

-

Acquire a standard proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

Process the data using appropriate Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm). [5]

-

¹H NMR Analysis: Predicted Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The ortho-methyl group on Ring B will cause its adjacent proton (H-6') to be significantly shielded.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

| ~ 7.20-7.35 | Multiplet | 4H | H-2', H-3', H-4', H-5' | Protons on the methyl-substituted ring (Ring B) will appear as a complex multiplet. The ortho-methyl group disrupts planarity, affecting the magnetic environments. |

| ~ 7.15 | Doublet | 2H | H-2, H-6 | These protons are ortho to the C1-C1' bond and meta to the electron-donating -NH₂ group. |

| ~ 6.75 | Doublet | 2H | H-3, H-5 | These protons are ortho to the strongly electron-donating -NH₂ group and are expected to be the most upfield (shielded) of the aromatic signals. [6] |

| ~ 3.70 | Broad Singlet | 2H | -NH₂ | The amino protons often appear as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary with concentration and solvent. |

| ~ 2.25 | Singlet | 3H | -CH₃ | The methyl group protons are attached to an aromatic ring and are expected in this region. The singlet multiplicity indicates no adjacent proton coupling. [7] |

¹³C NMR Analysis: Predicted Spectrum

Due to molecular asymmetry, all 13 carbon atoms are chemically non-equivalent and should produce 13 distinct signals in the proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

| ~ 146.0 | C4 | The carbon atom attached to the nitrogen (-NH₂) is significantly deshielded and shifted downfield. |

| ~ 141.0 | C1' | The ipso-carbon of the C1-C1' bond on Ring B. |

| ~ 138.0 | C2' | The carbon bearing the methyl group. |

| ~ 132.5 | C1 | The ipso-carbon of the C1-C1' bond on Ring A, shifted upfield relative to biphenyl due to the para-amino group. |

| ~ 130.5 | C4' | Aromatic CH carbon on Ring B. |

| ~ 128.5 | C2, C6 | Aromatic CH carbons on Ring A. |

| ~ 127.0 | C6' | Aromatic CH carbon on Ring B. |

| ~ 126.5 | C5' | Aromatic CH carbon on Ring B. |

| ~ 125.0 | C3' | Aromatic CH carbon on Ring B. |

| ~ 115.5 | C3, C5 | Carbons ortho to the electron-donating amino group are strongly shielded and shifted upfield. |

| ~ 20.5 | -CH₃ | The aliphatic methyl carbon signal appears in the characteristic upfield region. [8] |

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Field-Proven Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, rapid sampling technique that requires minimal sample preparation. [9][10]

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. [11]2. Background Collection: With the clean crystal, lower the anvil and collect a background spectrum (typically 16-32 scans). This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O. [12]3. Sample Analysis: Place a small amount of the solid this compound sample onto the crystal.

-

Apply Pressure: Lower the anvil to ensure firm, even contact between the sample and the crystal. [9]5. Data Collection: Collect the sample spectrum using the same scan parameters as the background. The software will automatically generate the absorbance or transmittance spectrum.

-

Cleaning: After analysis, raise the anvil, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) on a soft tissue.

Interpretation of Expected IR Spectrum

| Wavenumber Range (cm⁻¹) | Vibration Type | Assignment | Rationale & Expert Insights |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region corresponding to the asymmetric and symmetric N-H stretching modes. |

| 3100 - 3000 | C-H Stretch | Aromatic | These absorptions are characteristic of C-H bonds on the phenyl rings. |

| 2950 - 2850 | C-H Stretch | Aliphatic | These bands arise from the C-H stretching vibrations within the methyl (-CH₃) group. |

| ~ 1620 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine group appears in this region. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |

| 1300 - 1200 | C-N Stretch | Aryl Amine | The stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| ~ 825 | C-H Bend | Out-of-plane bending | A strong band here is indicative of a 1,4-disubstituted (para) benzene ring (Ring A). |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information from its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation. [13][14]

Field-Proven Protocol for GC-EI-MS Analysis

This method is suitable for volatile and thermally stable compounds like this compound. [15]

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC-MS Instrumentation:

-

Gas Chromatograph (GC): Use a standard non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically heated to 280 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~300 °C to ensure elution.

-

-

Mass Spectrometer (MS):

Interpretation of Expected Mass Spectrum

The mass spectrum serves as a molecular fingerprint. [16]The molecular formula C₁₃H₁₃N has a calculated exact mass of 183.1048 g/mol . [1]

| m/z Value | Ion | Rationale & Expert Insights |

|---|---|---|

| 183 | [M]⁺˙ | Molecular Ion Peak. This is the most important peak, confirming the molecular weight of the compound. Its presence indicates the molecule is stable enough to survive EI. |

| 182 | [M-H]⁺ | Loss of a hydrogen radical is a common fragmentation for aromatic compounds, leading to a stabilized ion. |

| 168 | [M-CH₃]⁺ | Loss of a methyl radical (15 Da) via cleavage of the C(aryl)-C(methyl) bond. This is a highly characteristic fragmentation pathway. |

| 153 | [M-CH₃-HCN]⁺ | Subsequent loss of hydrogen cyanide (27 Da) from the aminobiphenyl fragment is a plausible pathway for amine-containing aromatics. |

Caption: A plausible EI fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. Mass spectrometry confirms the molecular weight (183 g/mol ) and key structural features like the methyl group. Infrared spectroscopy validates the presence of the primary amine and aromatic rings. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the molecular structure, allowing for the unambiguous assignment of every atom in the carbon-hydrogen framework. Following the protocols and interpretative guidelines outlined in this document will ensure accurate and reliable structural confirmation for research and development applications.

References

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

CHROMacademy. Electron Ionization for GC–MS | LCGC International. Chromatography Online. [Link]

-

University of Illinois. Electron Ionization | School of Chemical Sciences. [Link]

-

Chemistry LibreTexts. ATR-FTIR. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Cappellin, L. et al. (2020). Electron Ionization LC-MS: What Is It and Why Use It?. ResearchGate. [Link]

-

Missouri S&T. Fourier Transform Infrared Spectroscopy. [Link]

-

Smith, G. M. et al. (2015). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. [Link]

-

Sahoo, A. K. et al. Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides. Wiley-VCH. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

Nuclear Magnetic Resonance, Volume 50. NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

PubChem. This compound. [Link]

-

FDA Global Substance Registration System. This compound. [Link]

-

Godelmann, R. et al. (2023). 1H-NMR Analysis of Wine Metabolites: Method Development and Validation. MDPI. [Link]

-

Mao, S. et al. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions. The Royal Society of Chemistry. [Link]

Sources

- 1. This compound | C13H13N | CID 136799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. mse.washington.edu [mse.washington.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Amino-2'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2'-methylbiphenyl, also known by its IUPAC name 4-(2-methylphenyl)aniline, is a biphenyl derivative with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a substituted biphenyl backbone, is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and detailed methodologies for its synthesis and analysis. Understanding these fundamental characteristics is paramount for its effective application in research and development.

Core Physicochemical Properties

The foundational physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic profiles.

| Property | Value | Source(s) |

| CAS Number | 1204-41-7 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃N | [1][3] |

| Molecular Weight | 183.25 g/mol | [4] |

| IUPAC Name | 4-(2-methylphenyl)aniline | [4] |

| Synonyms | 2'-Methyl-[1,1'-biphenyl]-4-amine, 2'-Methyl-4-biphenylamine, 4-(o-tolyl)aniline | [1][4] |

| Appearance | Typically a solid at room temperature | [1] |

| Solubility | Expected to have moderate solubility in organic solvents. | [1] |

| Storage | Store in a cool, dry, and well-ventilated area. | [1] |

Chemical Structure and Reactivity

The chemical structure of this compound, consisting of two phenyl rings linked by a single bond with an amino group at the 4-position and a methyl group at the 2'-position, dictates its reactivity. The amino group imparts basic properties and serves as a nucleophilic center, making the compound susceptible to electrophilic substitution on the aromatic ring.[1] The biphenyl system itself is a stable, conjugated structure.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "C1" [pos="0,0!"]; "C2" [pos="1.2,0.7!"]; "C3" [pos="1.2,2.1!"]; "C4" [pos="0,2.8!"]; "C5" [pos="-1.2,2.1!"]; "C6" [pos="-1.2,0.7!"]; "N1" [label="NH₂", pos="0,4.2!"]; "C7" [pos="-2.4,0!"]; "C8" [pos="-3.6,0.7!"]; "C9" [pos="-3.6,2.1!"]; "C10" [pos="-2.4,2.8!"]; "C11" [pos="-2.4,4.2!"]; "C12" [pos="-4.8,0!"]; "CH3" [label="CH₃", pos="-6,0!"];

} Caption: 2D Structure of this compound

Synthesis Methodology: A Focus on Suzuki-Miyaura Coupling

The synthesis of unsymmetrical biaryls like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.

Conceptual Workflow for the Synthesis of this compound:

Detailed Experimental Protocol (Hypothetical):

Causality Behind Experimental Choices: The choice of a palladium catalyst with phosphine ligands is crucial for stabilizing the active Pd(0) species and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A two-phase solvent system (e.g., toluene and water) is often employed to dissolve both the organic reactants and the inorganic base.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add degassed toluene and water (e.g., a 4:1 ratio). To this mixture, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The aromatic region would likely exhibit complex splitting patterns due to the coupling between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms. The methyl carbon will appear in the aliphatic region, while the aromatic carbons will resonate in the downfield region.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic rings.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a molecular ion peak corresponding to the molecular weight of 183.25 g/mol .[4]

Safety and Handling

Aniline derivatives and biphenyl compounds can exhibit toxicity, and appropriate safety precautions should be taken. While specific toxicity data for this compound is not available, it is prudent to handle it with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[2][5] Avoid contact with skin and eyes.[2][5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Materials Science

The 4-aminobiphenyl scaffold is a versatile building block in the synthesis of a wide range of compounds with potential applications in:

-

Pharmaceuticals: As a key intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic molecules. The specific substitution pattern of this compound can be leveraged to fine-tune the pharmacological properties of lead compounds.

-

Organic Electronics: The biphenyl core is a common component in organic light-emitting diodes (OLEDs) and other organic electronic materials due to its charge-transporting properties.[1]

Conclusion

This compound is a valuable chemical entity with significant potential for further exploration in both academic and industrial research. This guide provides a foundational understanding of its physical and chemical properties, a robust synthetic strategy, and essential safety considerations. The detailed protocols and causal explanations are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors. Further experimental investigation into its physical properties and biological activity is warranted to fully unlock its potential.

References

- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

PubChem. N-((4-methylphenyl)methyl)aniline. [Link]

-

PubChem. This compound. [Link]

-

HBM4EU. Prioritised substance group: Anilines. [Link]

-

PubChem. 4-Methyl-2-phenylaniline. [Link]

-

GSRS. This compound. [Link]

-

Aromalake Chemical Co., Ltd. This compound. [Link]

-

4AMINO2METHYLBIPHENYL Price from Supplier Brand Shanghai... [Link]

Sources

- 1. CAS 1204-41-7: 2′-Methyl[1,1′-biphenyl]-4-amine [cymitquimica.com]

- 2. zycz.cato-chem.com [zycz.cato-chem.com]

- 3. 4AMINO2METHYLBIPHENYL Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. This compound | C13H13N | CID 136799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4AMINO2METHYLBIPHENYL | 1204-41-7 [chemicalbook.com]

Molecular formula and weight of 4-Amino-2'-methylbiphenyl

An In-depth Technical Guide to 4-Amino-2'-methylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document details the compound's fundamental molecular and physical properties, provides established protocols for its synthesis and characterization, and explores its applications, particularly in the context of drug discovery. The content is structured to deliver actionable insights and methodologies for professionals in the field, supported by authoritative references and data visualizations to ensure scientific integrity and practical utility.

Introduction

This compound, also known by its IUPAC name 4-(2-methylphenyl)aniline, is an aromatic amine derivative of biphenyl.[1] Its structure, featuring a biphenyl core with an amino group and a methyl group on opposing phenyl rings, makes it a versatile building block in the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel compounds, including active pharmaceutical ingredients (APIs). This guide will serve as a detailed resource for understanding and utilizing this compound in a laboratory and developmental setting.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective application. These properties dictate its reactivity, solubility, and handling requirements.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C13H13N | [1][2][3] |

| Molecular Weight | 183.25 g/mol | [1][2][3] |

| Molar Mass | 183.249 g/mol | |

| Exact Mass | 183.104799419 Da | [1] |

Chemical Identifiers

For unambiguous identification and cross-referencing in databases and literature, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 1204-41-7 | [4] |

| PubChem CID | 136799 | [1][5] |

| IUPAC Name | 4-(2-methylphenyl)aniline | [1][3] |

| InChI | InChI=1S/C13H13N/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,14H2,1H3 | [1] |

| InChIKey | QBYQOTZDHUGJAZ-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC=CC=C1C2=CC=C(C=C2)N | [1] |

Synthesis and Characterization

The synthesis of this compound is a key process for its utilization. While various synthetic routes exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most efficient and widely used methods.[6]

General Synthesis Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a robust method for the formation of carbon-carbon bonds, making it ideal for the synthesis of biphenyl derivatives.[6] A general workflow for the synthesis of a biphenyl derivative using a boronic acid and an aryl halide is outlined below.

Sources

A Technical Guide to 2'-Methyl-[1,1'-biphenyl]-4-amine

Executive Summary

The biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its conformational flexibility and ability to be readily functionalized make it a cornerstone of molecular design. This guide provides a comprehensive technical overview of a specific, valuable derivative: 2'-Methyl-[1,1'-biphenyl]-4-amine (also known as 4-Amino-2'-methylbiphenyl).

This document delves into the essential physicochemical properties, validated synthetic methodologies, detailed spectroscopic analysis, and critical safety protocols associated with this compound. We will explore the causality behind experimental choices, particularly focusing on the robust Suzuki-Miyaura cross-coupling for its synthesis, and provide insights into its application as a strategic intermediate in drug discovery and materials science.[3][4]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in any research or development setting.

Nomenclature and Chemical Identifiers

The compound is systematically named based on IUPAC conventions, but is also known by several common synonyms. These identifiers are crucial for accurate database searching and regulatory compliance.

| Identifier | Value | Source(s) |

| IUPAC Name | 2'-Methyl-[1,1'-biphenyl]-4-amine | [3] |

| Systematic Name | 4-(2-methylphenyl)aniline | [5] |

| Common Synonyms | This compound; 2'-Methyl-4-biphenylamine | [3][5] |

| CAS Number | 1204-41-7 | [6] |

| Molecular Formula | C₁₃H₁₃N | [6] |

| Molecular Weight | 183.25 g/mol | [5][6] |

| Canonical SMILES | CC1=CC=CC=C1C2=CC=C(C=C2)N | [3] |

| InChI Key | QBYQOTZDHUGJAZ-UHFFFAOYSA-N | [3] |

Physicochemical Data

The physical properties of 2'-Methyl-[1,1'-biphenyl]-4-amine dictate its handling, storage, and application conditions. It is a solid at room temperature with moderate solubility in common organic solvents.[3]

| Property | Value | Notes & Source(s) |

| Appearance | Solid, may be colorless to off-white | [3] |

| Melting Point | 52 - 54 °C (126 - 129 °F) | From SDS for parent compound 4-Aminobiphenyl (CAS 92-67-1).[7][8] |

| Boiling Point | 191 °C (376 °F) at 20 hPa | From SDS for parent compound 4-Aminobiphenyl (CAS 92-67-1).[7] |

| Solubility | Moderately soluble in organic solvents; slightly soluble in cold water | [3][8] |

Note: Physical property data such as melting and boiling points are derived from a Safety Data Sheet for the parent compound, 4-aminobiphenyl, as specific experimental data for the 2'-methyl derivative is not consistently published. Researchers should verify these properties experimentally.

Synthesis and Purification

The construction of the C-C bond linking the two phenyl rings is the critical step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse starting materials.[9]

Retrosynthetic Strategy: The Suzuki-Miyaura Approach

The retrosynthetic analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine logically disconnects the molecule at the biaryl C-C bond. This leads to two commercially available or readily synthesized precursors: an amine-substituted aryl halide (or triflate) and a methyl-substituted arylboronic acid.

Caption: Retrosynthetic analysis via the Suzuki-Miyaura pathway.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust, lab-scale synthesis. The choice of a palladium catalyst, ligand, and base is critical for achieving high yield and minimizing side reactions, such as protodeboronation of the boronic acid.[10]

Reaction Scheme: (4-Bromoaniline) + (2-Methylphenylboronic Acid) --[Pd Catalyst, Base]--> 2'-Methyl-[1,1'-biphenyl]-4-amine

Materials:

-

4-Bromoaniline (1.0 eq)

-

2-Methylphenylboronic Acid (1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoaniline, 2-methylphenylboronic acid, and potassium carbonate.

-

Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the reaction flask.

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solution should be degassed further by bubbling the inert gas through it for another 10 minutes.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2'-Methyl-[1,1'-biphenyl]-4-amine.

Purification and Characterization Workflow

A systematic workflow ensures the final product meets the required purity standards for subsequent applications.

Caption: Standard workflow for purification and characterization.

Spectroscopic and Analytical Characterization

Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques. While a definitive published spectrum is not widely available, the expected data can be accurately predicted based on the molecular structure.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons.

-

Aromatic Region (δ 6.7-7.5 ppm): A complex series of multiplets totaling 8 protons. The protons on the aniline ring (ortho and meta to the -NH₂) will appear more upfield due to the electron-donating effect of the amine. The protons on the tolyl ring will have characteristic shifts and couplings.

-

Amine Protons (δ ~3.7 ppm): A broad singlet integrating to 2 protons (-NH₂). The chemical shift can vary depending on solvent and concentration.

-

Methyl Protons (δ ~2.3 ppm): A sharp singlet integrating to 3 protons (-CH₃). Its position ortho to the biaryl linkage causes a characteristic downfield shift compared to toluene.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR will show 11 unique signals (due to symmetry in the aniline ring).

-

Aromatic Carbons (δ 115-148 ppm): Signals for the 12 aromatic carbons. The carbon attached to the nitrogen (C4) will be significantly shielded (around δ 146 ppm), while the carbon attached to the methyl group (C2') will be deshielded.

-

Methyl Carbon (δ ~20 ppm): A single signal for the methyl carbon.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 183. The fragmentation pattern would likely involve the loss of a methyl radical to give a fragment at m/z = 168.

Infrared (IR) Spectroscopy

Key vibrational frequencies provide confirmation of functional groups.

-

N-H Stretch: A characteristic pair of sharp peaks in the 3350-3450 cm⁻¹ region, typical for a primary amine.

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methyl group.

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Applications in Research and Development